

In-Depth Technical Guide to 3,4,5-Trifluorobenzotrifluoride

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Compound of Interest

Compound Name: 3,4,5-Trifluorobenzotrifluoride

Cat. No.: B1306045

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Chemical Identity and Properties

CAS Number: 80172-04-9[1][2]

IUPAC Name: 1,2,3-trifluoro-5-(trifluoromethyl)benzene[2]

Synonym: 2H,6H-Hexafluorotoluene[2]

This technical guide provides a comprehensive overview of **3,4,5-Trifluorobenzotrifluoride**, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Physicochemical Data

Precise physicochemical data for **3,4,5-Trifluorobenzotrifluoride** is crucial for its application in research and development. The following table summarizes the available data. It is important to note a discrepancy in the reported physical state and melting point from different sources, which may be due to variations in purity or experimental conditions. One source describes it as a liquid at ambient temperature, while another provides a high melting point.[2] Further experimental verification is recommended.

Property	Value	Source
Molecular Formula	C ₇ H ₂ F ₆	[1]
Molecular Weight	200.08 g/mol	[1][2]
Physical Form	Liquid	[2]
Melting Point	97-98 °C (lit.)	[1]
Purity	97%	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **3,4,5-Trifluorobenzotrifluoride**. While a complete set of spectra for this specific compound is not readily available in public databases, data for analogous compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.0-8.5 ppm), corresponding to the two hydrogen atoms on the benzene ring.
- ¹³C NMR:** The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the trifluoromethyl carbon appearing as a quartet due to coupling with the fluorine atoms.
- ¹⁹F NMR:** The fluorine NMR spectrum is the most informative for this compound. It will show signals for the three aromatic fluorine atoms and the trifluoromethyl group. The chemical shifts and coupling constants will be characteristic of their positions on the benzene ring. For reference, the ¹⁹F NMR chemical shift for a trifluoromethyl group on a benzene ring is approximately -63 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F and C-H stretching and bending vibrations.

- C-F Stretching:** Strong absorption bands are expected in the region of 1100-1400 cm⁻¹.

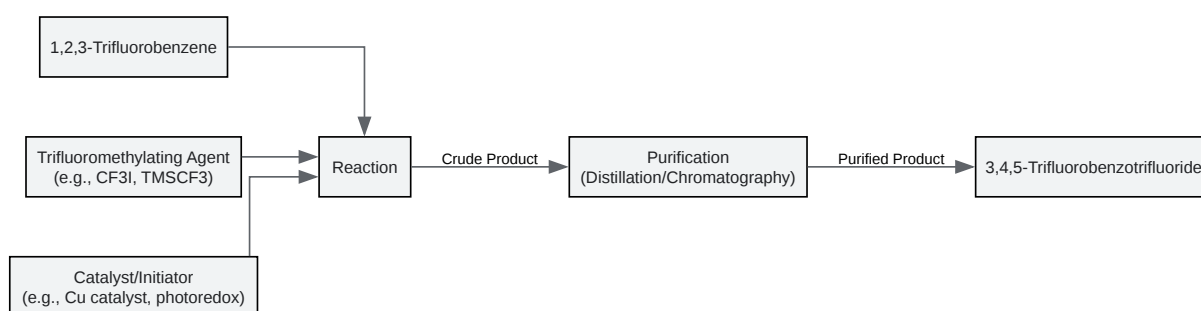
- Aromatic C-H Stretching: Bands will appear above 3000 cm^{-1} .
- Aromatic C=C Stretching: Absorptions will be present in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M^+) would be observed at m/z 200.

Synthesis and Experimental Protocols

The synthesis of **3,4,5-Trifluorobenzotrifluoride** can be approached through various fluorination strategies commonly employed for aromatic compounds. While a specific, detailed protocol for this exact molecule is not widely published, a general synthetic pathway can be inferred from related preparations. A plausible synthetic route involves the trifluoromethylation of a pre-fluorinated benzene derivative.

Illustrative Synthetic Workflow:



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Caption: A generalized workflow for the synthesis of **3,4,5-Trifluorobenzotrifluoride**.

General Experimental Protocol for Trifluoromethylation of an Aromatic Ring:

A common method for introducing a trifluoromethyl group onto an aromatic ring is the copper-catalyzed trifluoromethylation. The following is a generalized protocol that could be adapted for

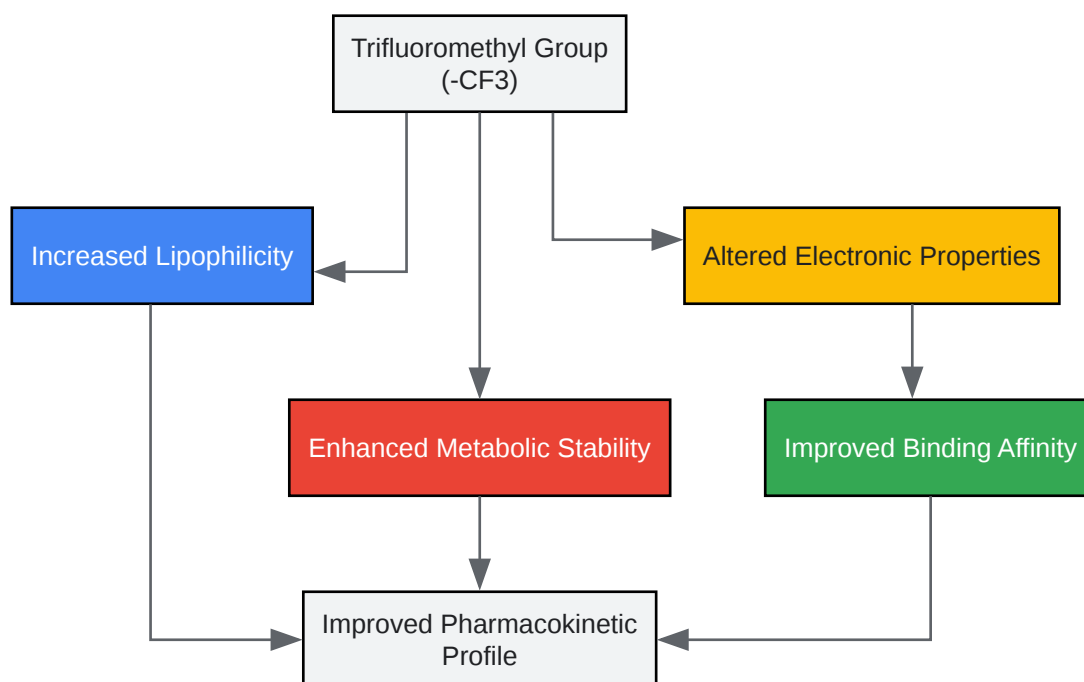
the synthesis of **3,4,5-Trifluorobenzotrifluoride** from 1,2,3-trifluorobenzene.

- **Reaction Setup:** To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3-trifluorobenzene, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a phenanthroline derivative), and a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃).
- **Solvent:** Add a dry, high-boiling point aprotic solvent such as DMF, NMP, or toluene.
- **Reaction Conditions:** Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed, as monitored by techniques like TLC or GC-MS.
- **Work-up:** After cooling to room temperature, quench the reaction with an aqueous solution (e.g., ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by distillation to obtain pure **3,4,5-Trifluorobenzotrifluoride**.

Role in Drug Discovery and Development

The incorporation of fluorine atoms and trifluoromethyl groups into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. The trifluoromethyl group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

Logical Relationship of Trifluoromethyl Group in Drug Design:



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Caption: The influence of the trifluoromethyl group on drug properties.

While specific signaling pathways directly modulated by drugs containing the **3,4,5-Trifluorobenzotrifluoride** moiety are not yet extensively documented, its structural features make it a valuable building block for synthesizing inhibitors of various enzymes and receptors. For instance, fluorinated aromatic compounds are often explored as kinase inhibitors in cancer therapy. The trifluoromethyl groups can form strong interactions with the enzyme's active site, leading to potent and selective inhibition.

Potential Experimental Workflow in Drug Discovery:



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Caption: A typical workflow for discovering drug candidates using **3,4,5-Trifluorobenzotrifluoride** derivatives.

Conclusion

3,4,5-Trifluorobenzotrifluoride is a promising building block for the development of new pharmaceuticals and advanced materials. Its unique substitution pattern offers a combination of properties that are highly desirable in modern chemistry. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential. This guide provides a foundational understanding for researchers and developers working with this and related fluorinated compounds.

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